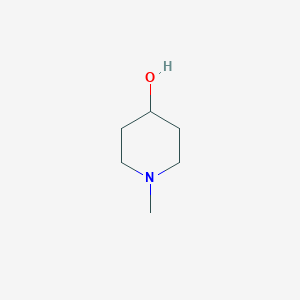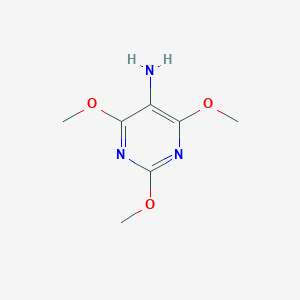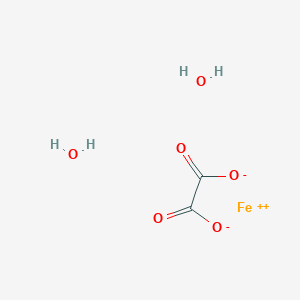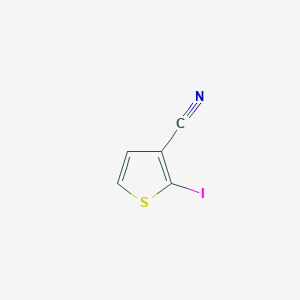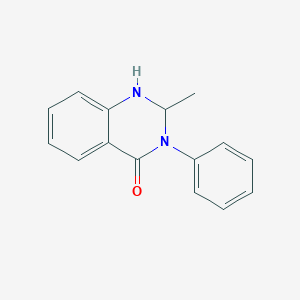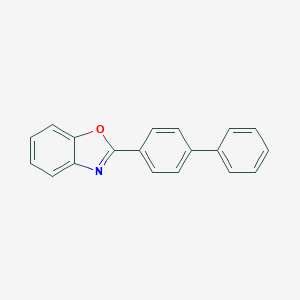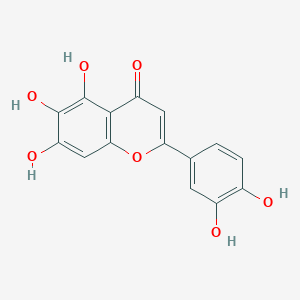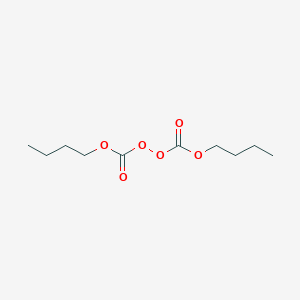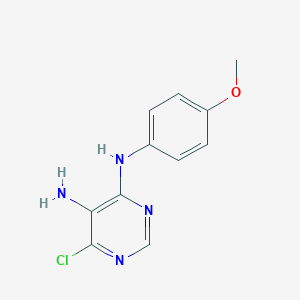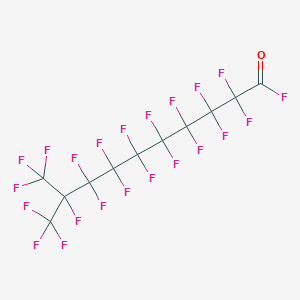
Decanoyl fluoride, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-octadecafluoro-9-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decanoyl fluoride, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-octadecafluoro-9-(trifluoromethyl)- is a fluorinated organic compound that has gained significant attention in scientific research. It is a colorless, odorless, and stable compound that is used in various fields, including biochemistry, pharmacology, and material science.
Mecanismo De Acción
The mechanism of action of decanoyl fluoride is not fully understood, but it is believed to act as a fluorinating agent by reacting with nucleophiles, such as alcohols, amines, and thiols. This reaction leads to the replacement of hydrogen atoms with fluorine atoms, which can alter the physicochemical and biological properties of the molecule.
Efectos Bioquímicos Y Fisiológicos
Decanoyl fluoride has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmitter signaling. It has also been shown to have antimicrobial activity against various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of decanoyl fluoride in lab experiments has several advantages, including its stability, ease of handling, and ability to introduce fluorine atoms into organic molecules. However, its use is limited by its toxicity and corrosiveness, which require careful handling and disposal.
Direcciones Futuras
There are several future directions for the use of decanoyl fluoride in scientific research. One area of interest is the development of new fluorinated compounds for drug discovery. Another area is the use of decanoyl fluoride in material science, where it can be used to modify the properties of polymers and other materials. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of decanoyl fluoride.
Métodos De Síntesis
The synthesis of decanoyl fluoride involves the reaction of decanoyl chloride with hydrogen fluoride gas. This reaction takes place in the presence of a catalyst, such as aluminum fluoride or antimony pentachloride. The resulting product is purified by distillation, and the final compound is obtained as a colorless liquid.
Aplicaciones Científicas De Investigación
Decanoyl fluoride has been extensively studied in scientific research due to its unique properties. It is used as a fluorinating agent in organic synthesis, where it can introduce fluorine atoms into organic molecules. This process is important in drug discovery, as fluorinated compounds have improved pharmacokinetic properties, such as increased stability, lipophilicity, and bioavailability.
Propiedades
Número CAS |
15720-98-6 |
|---|---|
Nombre del producto |
Decanoyl fluoride, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-octadecafluoro-9-(trifluoromethyl)- |
Fórmula molecular |
C11F22O |
Peso molecular |
566.08 g/mol |
Nombre IUPAC |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-octadecafluoro-9-(trifluoromethyl)decanoyl fluoride |
InChI |
InChI=1S/C11F22O/c12-1(34)2(13,14)4(16,17)6(20,21)8(24,25)9(26,27)7(22,23)5(18,19)3(15,10(28,29)30)11(31,32)33 |
Clave InChI |
YEONIHINJPEQCM-UHFFFAOYSA-N |
SMILES |
C(=O)(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F |
SMILES canónico |
C(=O)(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F |
Otros números CAS |
15720-98-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



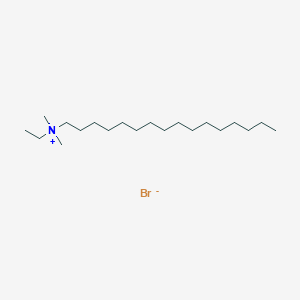
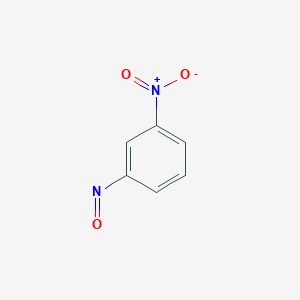

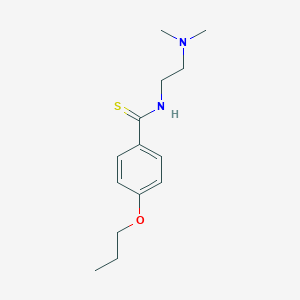
![2-[(2-Fluorophenyl)carbamoyl]benzoic acid](/img/structure/B91100.png)
